rac-methyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate dihydrochloride
CAS No.:
Cat. No.: VC15859415
Molecular Formula: C10H17Cl2N3O2
Molecular Weight: 282.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17Cl2N3O2 |
|---|---|
| Molecular Weight | 282.16 g/mol |
| IUPAC Name | methyl (3R,4R)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C10H15N3O2.2ClH/c1-13-6-12-5-9(13)7-3-11-4-8(7)10(14)15-2;;/h5-8,11H,3-4H2,1-2H3;2*1H/t7-,8-;;/m0../s1 |
| Standard InChI Key | BFHMLBWGEYAKIC-FOMWZSOGSA-N |
| Isomeric SMILES | CN1C=NC=C1[C@H]2CNC[C@@H]2C(=O)OC.Cl.Cl |
| Canonical SMILES | CN1C=NC=C1C2CNCC2C(=O)OC.Cl.Cl |
Introduction
rac-methyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate dihydrochloride is a complex organic compound featuring an imidazole ring and a pyrrolidine ring. This compound is of interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis and Preparation Methods
The synthesis of rac-methyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate dihydrochloride typically involves multiple steps, including the formation of the imidazole and pyrrolidine rings. The reaction conditions require precise control of temperature and pH, along with specific catalysts to achieve the desired stereochemistry.
Chemical Reactions and Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Types of Reactions
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Oxidation: The imidazole ring can be oxidized to form different oxidation products.
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Reduction: The compound can be reduced to form different reduced derivatives.
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Substitution: Substitution reactions can occur at the imidazole and pyrrolidine rings.
Scientific Research Applications
rac-methyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate dihydrochloride has applications in chemistry, biology, and medicine. It is used as a building block for synthesizing complex molecules and studied for its interactions with biological macromolecules.
Biological Activity
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Anticancer Properties: Preliminary studies suggest potential anticancer activities.
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Kinase Inhibition: The compound may exhibit properties similar to known kinase inhibitors.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| rac-methyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate dihydrochloride | Imidazole and pyrrolidine rings | Anticancer properties |
| rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride | Imidazole, pyrrolidine, and morpholine rings | Antimicrobial and anticancer activities |
| rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride | Variation in substituents | Kinase inhibition |
Safety and Handling
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Storage Conditions: Store in a cool, dry place.
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Hazards: Warning signs include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
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Precautions: Follow standard laboratory safety protocols when handling this compound.
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